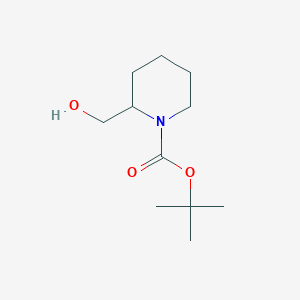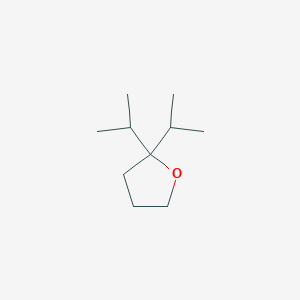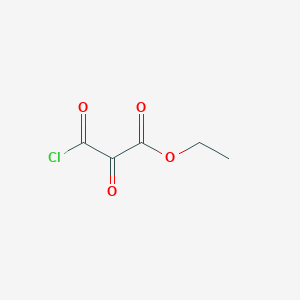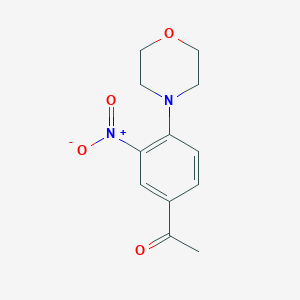![molecular formula C22H17ClF3NO2 B114217 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione CAS No. 144128-99-4](/img/structure/B114217.png)
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione, also known as C-1305, is a synthetic compound that belongs to the acridine family. C-1305 has been extensively studied for its potential as an anticancer agent due to its ability to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
作用机制
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from binding to DNA. This leads to the accumulation of DNA breaks and ultimately cell death. 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of topoisomerase II, 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been found to induce DNA damage, activate the p53 tumor suppressor pathway, and inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer. 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has also been found to have anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels, which are necessary for tumor growth.
实验室实验的优点和局限性
One advantage of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione is that it has been extensively studied and optimized for use in laboratory experiments. The compound is commercially available and has been shown to be effective against a wide range of cancer cell lines. However, one limitation of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione is that it is a synthetic compound and may have limited efficacy in vivo due to issues with bioavailability and toxicity.
未来方向
There are several future directions for the study of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione. One direction is to optimize the compound for use in vivo by improving its bioavailability and reducing its toxicity. Another direction is to study the potential of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione as a combination therapy with other anticancer agents. Finally, further studies are needed to understand the mechanism of action of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione and to identify biomarkers that can be used to predict response to the compound.
合成方法
The synthesis of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione involves the reaction of 7-chloro-3,4-dihydroacridin-1(2H)-one with 4-(trifluoromethyl)aniline in the presence of a base and a catalyst. The resulting intermediate is then treated with ethyl chloroformate to produce the final product. The synthesis of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been optimized to increase yield and purity, and the compound is now commercially available.
科学研究应用
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has antitumor activity in animal models.
属性
CAS 编号 |
144128-99-4 |
|---|---|
产品名称 |
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione |
分子式 |
C22H17ClF3NO2 |
分子量 |
419.8 g/mol |
IUPAC 名称 |
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione |
InChI |
InChI=1S/C22H17ClF3NO2/c1-2-27-17-8-7-15(23)11-16(17)21(29)20-18(27)9-13(10-19(20)28)12-3-5-14(6-4-12)22(24,25)26/h3-8,11,13H,2,9-10H2,1H3 |
InChI 键 |
RTRJVHVJPBNBLY-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=O)CC(C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=C1C=CC(=C4)Cl |
规范 SMILES |
CCN1C2=C(C(=O)CC(C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=C1C=CC(=C4)Cl |
同义词 |
7-Chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1,9(2H,10H )-acridinedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
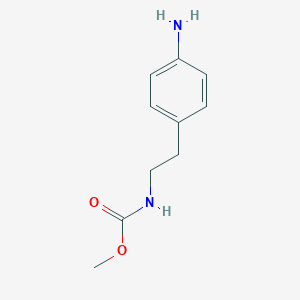
![Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-](/img/structure/B114155.png)
